molecular formula C7H14N2O2 B162549 1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone CAS No. 126766-52-7

1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone

Cat. No.: B162549
CAS No.: 126766-52-7
M. Wt: 158.2 g/mol
InChI Key: DGUZPMRLCVSJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C7H14N2O2. It consists of a piperazine ring substituted with an acetyl group at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base or a catalyst, and are carried out under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For example, the use of palladium-catalyzed cyclization reactions can provide high yields and is suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the acetyl group yields an alcohol derivative.

Scientific Research Applications

1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone include other piperazine derivatives such as:

  • 4-Acetylpiperazine
  • 2-Hydroxymethylpiperazine
  • 1-Acetyl-4-hydroxymethylpiperazine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and a hydroxymethyl group on the piperazine ring makes it a versatile compound for various applications .

Properties

CAS No.

126766-52-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

1-[3-(hydroxymethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3

InChI Key

DGUZPMRLCVSJPU-UHFFFAOYSA-N

SMILES

CC(=O)N1CCNC(C1)CO

Canonical SMILES

CC(=O)N1CCNC(C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-piperazinemethanol (197 mg) and triethylamine (0.35 ml, 0.26 g) in water (4 ml) was treated with a mixture of acetic anhydride (0.16 ml) and water (1.5 ml) and was stirred at room temperature for 2 h. The solution was basified with sodium carbonate solution (2N, 1 ml), saturated with sodium chloride (1 g) and washed with dichloromethane (10 ml). The aqueous phase was evaporated in vacuo to give a solid which was purified by flash column chromatography eluting with dichloromethane:methanol:ammonia, (75:10:1.5) to give the title compound as an oil (188 mg).
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

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